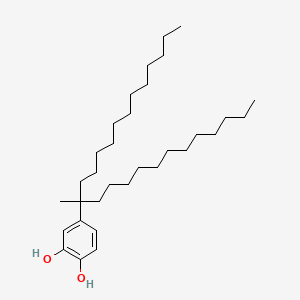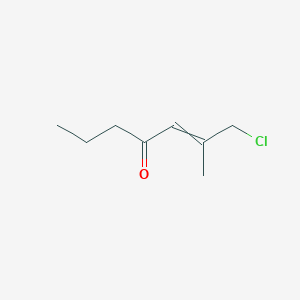
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide is a heterocyclic aromatic compound that contains both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups on both the pyridine and phenyl rings makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the nitration of pyridine with dinitrogen pentoxide in an organic solvent to form 3-nitropyridine . This intermediate can then be reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the nitration step can be performed in a continuous flow reactor, allowing for better control over reaction conditions and improved safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5-amino-N-(4-aminophenyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide.
4-Nitroaniline: Another precursor used in the synthesis of the compound.
2-Substituted-5-nitropyridines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups on both the pyridine and phenyl rings, which provides a high degree of reactivity and versatility for further chemical modifications.
Propiedades
Número CAS |
60524-29-0 |
|---|---|
Fórmula molecular |
C12H8N4O5 |
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
5-nitro-N-(4-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(8-5-11(16(20)21)7-13-6-8)14-9-1-3-10(4-2-9)15(18)19/h1-7H,(H,14,17) |
Clave InChI |
DDQXQJBIWMLKIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



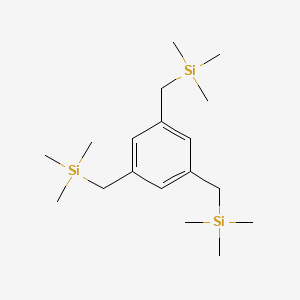
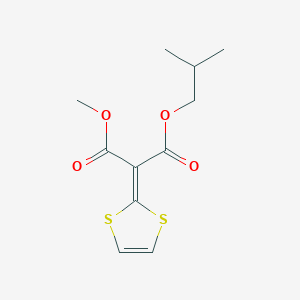
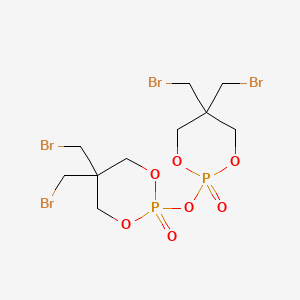
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
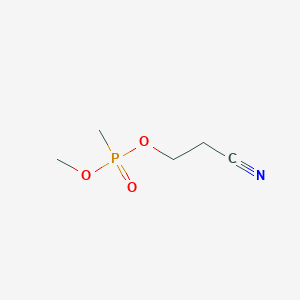
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
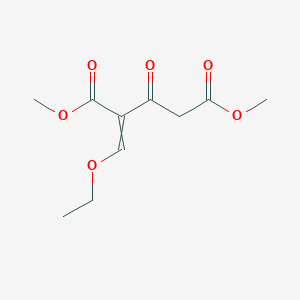
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
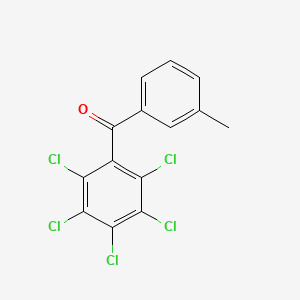
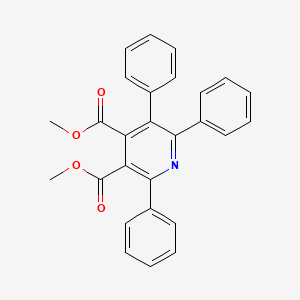
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
